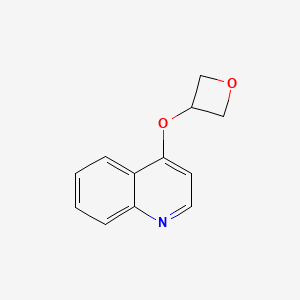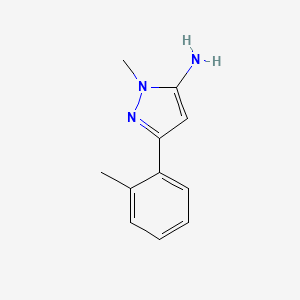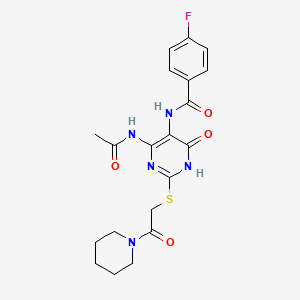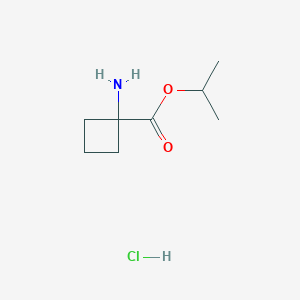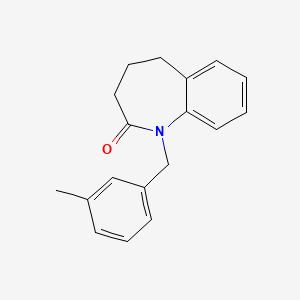
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its molecular structure. In alkylbenzenes, the carbon atom attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, 3-Methylbenzyl alcohol, has a molecular formula of C8H10O, a molecular weight of 122.17, and is a liquid at 20 degrees Celsius . It has a boiling point of 217 °C, a flash point of 105 °C, a specific gravity of 1.02, and a refractive index of 1.53 .Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzodiazepines, a widely recognized group with significant biological and pharmacological properties. Research into this compound and its derivatives has revealed diverse applications, primarily in the medical and environmental fields, demonstrating its potential in various therapeutic and analytical settings.
Therapeutic Applications
A comprehensive review on benzodiazepine-related compounds, including 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives, underscores their critical role in therapeutic applications. These compounds exhibit significant biological efficacy, such as anticancer, antibacterial, and antifungal activities. Their interactions with G-protein-coupled receptors suggest potential utility in treating neurological disorders, including Alzheimer's and Parkinson's disease. The review highlights the importance of heterocyclic chemistry in discovering new medicines for diseases currently lacking effective treatments, emphasizing the compound's potential against types of cancer and multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Environmental and Analytical Research
Benzodiazepines, including 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been identified as emerging contaminants in aquatic environments, raising concerns about their fate, behavior, and potential impact on ecosystems. Studies suggest these compounds, due to their widespread use and persistence, are ubiquitous in surface waters and sediments, necessitating further research into their environmental degradation and the development of remediation strategies. The review on the occurrence, fate, and behavior of benzodiazepines in aquatic environments calls for a deeper understanding of their impact and effective management practices to mitigate their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” and related compounds could involve further exploration of their potential applications. For instance, 1-(3-Methylbenzyl)piperazine is used as an analytical reference standard, suggesting potential applications in research and forensic analysis .
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXZDDSFDEYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)
![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)
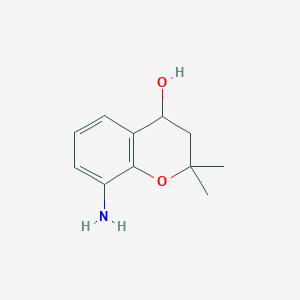
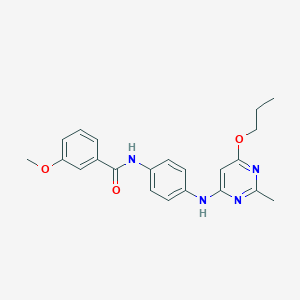
![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
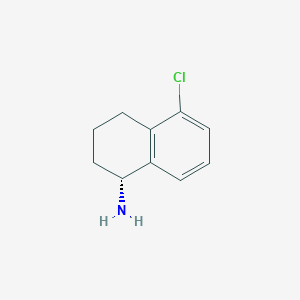

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2721897.png)
